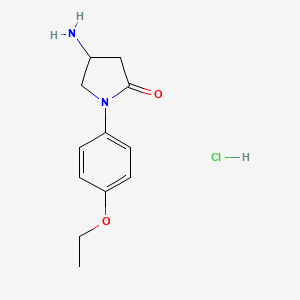
(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane is a synthetic organic compound characterized by the presence of an azidomethyl group, two fluorine atoms, and a methyl group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of a suitable cyclopropane precursor, which can be obtained through various cyclopropanation reactions.
Introduction of Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide or trimethylsilyl azide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The azidomethyl group can undergo oxidation to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azidomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.
Chemical Biology: The azidomethyl group can serve as a bioorthogonal handle for labeling and tracking biomolecules in complex biological systems.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The azidomethyl group can also participate in click chemistry reactions, enabling the conjugation of the compound to various biomolecules.
Comparison with Similar Compounds
- (2Z)-2-{[(2S,3R,4R,5R,6R)-6-(azidomethyl)-4,5-dihydroxy-3-(2-iodoacetamido)oxan-2-yl]oxy}
- 2-[(2S,3R,4R,5R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl]acetic acid
- Methyl (2S,3R)-3-{[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-diethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]oxy}-2-{[(benzyloxy)carbonyl]amino}butanoate
Uniqueness: (2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane is unique due to the presence of both azidomethyl and difluoromethyl groups on a cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
(2S,3R)-2-(azidomethyl)-1,1-difluoro-3-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-3-4(2-9-10-8)5(3,6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYAWRGWLFEXOP-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)
![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)


![2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2517039.png)
![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)


![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)
![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)

